molecular formula C14H14BrNO4S B300890 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No. B300890
M. Wt: 372.24 g/mol
InChI Key: XJBFDQUVIQHIDS-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione, commonly known as Bromo-4-hydroxy-5-methoxybenzylidene rhodanine (BML-275), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-275 has been shown to be a potent inhibitor of the enzyme AMP-activated protein kinase (AMPK) and has been implicated in the regulation of various cellular processes, including glucose uptake, lipid metabolism, and autophagy.

Mechanism of Action

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione exerts its inhibitory effect on AMPK by binding to the α-subunit of the enzyme, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of AMPK, which ultimately leads to a decrease in glucose uptake and lipid metabolism.
Biochemical and Physiological Effects:
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to decrease glucose uptake and lipid metabolism in various cell types, including adipocytes and hepatocytes. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to induce autophagy in cancer cells, which has been suggested to play a role in its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is its potency as an inhibitor of AMPK. It has been shown to be effective at concentrations as low as 1 μM, making it a useful tool for studying the role of AMPK in various cellular processes. However, one limitation of using 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is its potential off-target effects. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been shown to inhibit other kinases, such as protein kinase C and p70S6 kinase, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. One area of research is the development of more specific inhibitors of AMPK that do not have off-target effects. Another area of research is the investigation of the potential therapeutic applications of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in the treatment of various metabolic disorders, such as diabetes and obesity. Additionally, the role of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in the regulation of autophagy and its potential anti-tumor effects warrant further investigation.

Synthesis Methods

The synthesis of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione involves the condensation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of AMPK, which plays a crucial role in regulating various cellular processes. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been implicated in the regulation of glucose uptake, lipid metabolism, and autophagy, making it a potential target for the treatment of various metabolic disorders, such as diabetes and obesity.

properties

Product Name

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14BrNO4S/c1-3-4-16-13(18)12(21-14(16)19)6-8-5-11(20-2)10(17)7-9(8)15/h5-7,17H,3-4H2,1-2H3/b12-6-

InChI Key

XJBFDQUVIQHIDS-SDQBBNPISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OC)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O

Origin of Product

United States

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